molecular formula C13H13N3O3S B383556 N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 663219-14-5

N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B383556
CAS No.: 663219-14-5
M. Wt: 291.33g/mol
InChI Key: RGMKKWRJRZZDQG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic compound featuring a thiazolidinone core, a scaffold recognized for its diverse and significant biological potential in medicinal chemistry research. With a molecular formula of C13H13N3O3S and a molecular weight of 291.33 g/mol, this chemical is provided for investigational purposes. The core thiazolidin-4-one structure is the subject of extensive research, particularly in the field of oncology. Scientific reviews highlight that thiazolidinone derivatives demonstrate considerable potential as anticancer agents and have shown activity against various cancer cell lines. These compounds are explored as multi-target enzyme inhibitors and their mechanisms of action may include the inhibition of critical enzymes involved in cell proliferation . Beyond anticancer activity, the thiazolidinone motif is known to exhibit a broad spectrum of other pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities, making it a highly versatile pharmacophore in drug discovery efforts . This product is intended for use in early discovery research . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-7(17)8-2-4-9(5-3-8)15-11(18)6-10-12(19)16-13(14)20-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMKKWRJRZZDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-N-(4-Acetylphenyl)Acetamide (2b)

4-Aminoacetophenone (1b ) is reacted with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added dropwise to neutralize HCl, yielding 2b as a crystalline solid.

Reaction Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0–5°C (ice bath)

  • Time: 4 hours

  • Yield: 85–90%

Cyclization to Form the Thiazolidinone Core

2b is refluxed with ammonium thiocyanate in ethanol for 6–8 hours. The thiocyanate anion attacks the α-carbon of the chloroacetamide, leading to intermediate thioether formation, which cyclizes to yield 2-imino-4-oxo-thiazolidin-5-ylacetamide.

Reaction Conditions :

  • Molar ratio: 2b : NH₄SCN = 1:1.2

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

  • Yield: 70–75%

Characterization Data :

  • IR (KBr) : 3460 cm⁻¹ (N–H), 1672 cm⁻¹ (C=O), 2176 cm⁻¹ (C≡N, absent in final product).

  • ¹H NMR (DMSO-d₆) : δ 2.49 (s, 3H, COCH₃), 7.50–7.86 (m, 4H, Ar–H), 9.03 (s, 1H, NH).

Reaction of N-(4-Acetylphenyl)-2-Cyanoacetamide with α-Halo Carbonyl Compounds

An alternative route utilizes N-(4-acetylphenyl)-2-cyanoacetamide (1 ) as a precursor, reacting it with α-halo carbonyl electrophiles (e.g., chloroacetone, ethyl chloroacetate) to construct the thiazolidinone ring.

Preparation of N-(4-Acetylphenyl)-2-Cyanoacetamide (1)

4-Aminoacetophenone is condensed with cyanoacetic acid in acetic anhydride, catalyzed by sulfuric acid, to yield 1 .

Reaction Conditions :

  • Solvent: Acetic anhydride

  • Catalyst: Concentrated H₂SO₄ (2 drops)

  • Temperature: 100°C

  • Time: 3 hours

  • Yield: 80–85%

Thiazolidinone Formation via Electrophilic Substitution

1 is treated with chloroacetone (3a ) in ethanol containing sodium acetate. The α-halo compound facilitates nucleophilic attack by the cyanoacetamide’s active methylene group, followed by cyclization and elimination of HCl to form the thiazolidinone.

Reaction Conditions :

  • Molar ratio: 1 : 3a : NaOAc = 1:1:1

  • Solvent: Ethanol

  • Temperature: Reflux

  • Time: 3 hours

  • Yield: 65–70%

Characterization Data :

  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1694 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆) : δ 1.86 (s, 3H, CH₃), 2.49 (s, 3H, COCH₃), 6.98 (s, 1H, thiazole-H5).

Post-Modification of Preformed Thiazolidinones

Hydrolysis of Cyano Derivatives

Intermediate thiazolidinones bearing cyano groups (e.g., 4 ) undergo hydrolysis in acidic or basic media to yield the acetamide moiety. For example, treatment of 4 with 20% H₂SO₄ at 80°C converts the cyano group to a carboxamide.

Reaction Conditions :

  • Acid: 20% H₂SO₄

  • Temperature: 80°C

  • Time: 2 hours

  • Yield: 90–95%

Condensation with Arylidene Malononitriles

Thiazolidinones (3a–d ) react with arylidene malononitriles (5 ) in ethanol/piperidine to form 5-arylidene derivatives (7 ), which can be hydrogenated to saturate the exocyclic double bond.

Reaction Conditions :

  • Solvent: Ethanol

  • Catalyst: Piperidine (0.5 mL)

  • Temperature: Reflux

  • Time: 3 hours

  • Yield: 50–60%

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield Complexity
Heterocyclization2-Chloroacetamide (2b )NH₄SCN70–75%Moderate
Cyanoacetamide RouteN-(4-Acetylphenyl)-2-cyanoacetamideChloroacetone65–70%High
Post-ModificationPreformed thiazolidinoneH₂SO₄ or malononitriles50–90%Variable

The heterocyclization route offers simplicity and higher yields, whereas the cyanoacetamide pathway allows functional diversity at the cost of additional steps. Post-modification methods are advantageous for introducing substituents but require purified intermediates.

Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : The absence of C≡N stretches (~2200 cm⁻¹) in the final product confirms cyano group hydrolysis.

  • ¹H NMR : A singlet at δ 2.49 ppm corresponds to the acetyl group, while thiazolidinone ring protons appear as multiplet signals between δ 6.98–7.86 ppm.

  • Mass Spectrometry : Molecular ion peaks at m/z 291.32 ([M+H]⁺) align with the theoretical molecular weight.

X-ray Crystallography

Single-crystal X-ray analysis of analogous thiazolidinones confirms the Z-configuration of exocyclic double bonds and planar geometry of the heterocyclic ring.

Challenges and Optimizations

  • Byproduct Formation : Competing reactions during cyclization may yield Schiff bases or open-chain derivatives. Using excess NH₄SCN (1.2 equiv) suppresses this.

  • Solvent Effects : Ethanol outperforms DMF or THF in cyclization reactions due to better solubility of intermediates.

  • Temperature Control : Maintaining reflux temperatures prevents premature precipitation of intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Thiazolidinone Acetamides with Varying Substituents

Key Observations:

Imino vs. Dioxo Substituents: The 2-imino group in the target compound contrasts with 2,4-dioxo derivatives (e.g., compound 4k in ). The imino group may enhance electron density, influencing tautomerism and receptor binding , whereas 2,4-dioxo derivatives often exhibit stronger antioxidant and anti-inflammatory profiles due to increased electrophilicity .

Methoxy or ethoxy substituents (e.g., ) are associated with enhanced solubility but may reduce membrane permeability.

Biological Activity: Antimicrobial activity in the target compound is less quantitatively characterized compared to anticancer analogs (e.g., IC50 values in ). Thiazolidinones with 2,4-dioxo cores (e.g., compound 4k) show dual antioxidant/anti-inflammatory effects, suggesting that the imino group in the target compound may prioritize antimicrobial over redox-modulating activity .

Tautomerism and Stability

The target compound’s 2-imino-4-oxo-thiazolidine core may exist in tautomeric equilibrium, as observed in N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, which forms a 1:1 mixture of imino (3c-I) and amino (3c-A) tautomers . This dynamic behavior could influence its reactivity and interaction with biological targets compared to non-tautomerizing analogs like 2,4-dioxo derivatives.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Electron-withdrawing acetyl groups may slow hepatic metabolism relative to electron-donating substituents (e.g., methoxy in ), extending half-life.

Biological Activity

N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a compound that belongs to the thiazolidinone class, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H13N3O3SC_{13}H_{13}N_{3}O_{3}S with a molecular weight of approximately 291.326 g/mol. Its structure includes a thiazolidinone ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC13H13N3O3SC_{13}H_{13}N_{3}O_{3}S
Molecular Weight291.326 g/mol
Density1.5 ± 0.1 g/cm³
LogP0.48

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in critical biological pathways, leading to its antimicrobial and anticancer effects. For instance, it may inhibit bacterial enzymes that contribute to its antimicrobial properties or modulate signaling pathways associated with inflammation and cancer progression .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effective inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/mL . The compound's thiazolidinone framework enhances its ability to disrupt bacterial cell wall synthesis and function.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. This compound has been evaluated in several cancer cell lines, showing promising cytotoxic effects. For example, it has been reported to induce apoptosis in various cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of thiazolidinone derivatives on human cancer cell lines such as HeLa and MCF-7, this compound demonstrated significant anticancer activity with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Inhibition of growth factor signaling

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions characterized by chronic inflammation, where it may help reduce tissue damage and improve healing processes.

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